Dicarbonylcyclopentadienyliron dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a dark reddish-purple crystalline solid that is readily soluble in moderately polar organic solvents such as chloroform and pyridine but less soluble in carbon tetrachloride and carbon disulfide . This compound is reasonably stable to storage under air and serves as a convenient starting material for accessing other derivatives .

Preparation Methods

Dicarbonylcyclopentadienyliron dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium amalgam in tetrahydrofuran . The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dicarbonylcyclopentadienyliron dimer undergoes various types of chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include alkyl halides, carbon monoxide, and reducing agents such as sodium borohydride . Major products formed from these reactions include substituted cyclopentadienyliron complexes and reduced iron carbonyl species . For example, the reaction with alkyl halides can lead to the formation of alkyl-substituted cyclopentadienyliron complexes .

Scientific Research Applications

Catalytic Applications

Dicarbonylcyclopentadienyliron dimer serves primarily as a catalyst in various chemical reactions:

- Carbon-Carbon Bond Formation : It is widely used in carbon-carbon bond-forming reactions, acting as a dinuclear metal carbonyl catalyst. This property is crucial for synthesizing complex organic molecules.

- Pharmaceutical Synthesis : The compound has been utilized in the preparation of iron-molybdenum-based catalysts for the oxidation of methanol to formaldehyde. The synthesis involves dissolving molybdenum and iron compounds in a solvent, followed by evaporation and calcination to yield the catalyst .

- Cross-Coupling Reactions : Research indicates that this compound can be used in palladium-catalyzed cross-coupling reactions to synthesize various organometallic compounds, including iron pyridylethynyl complexes .

- Thermolysis Studies : Under high temperatures (e.g., 300°C), thermolysis of the dimer produces ferrocene and carbon monoxide, demonstrating its potential in generating valuable products through thermal decomposition .

Case Study 1: Methanol Oxidation to Formaldehyde

- Objective : To develop an efficient catalyst for the oxidation of methanol.

- Methodology :

- Molybdenum and iron compounds are combined in a solvent.

- A surfactant is added to control the morphology of the resulting nanostructure.

- The solution is evaporated under specific humidity conditions, followed by calcination.

- Results : The resulting catalyst demonstrated high efficiency in converting methanol to formaldehyde under controlled conditions .

Case Study 2: Synthesis of Iron Pyridylethynyl Complexes

- Objective : To synthesize iron derivatives using cyclopentadienyliron dicarbonyl iodide.

- Methodology :

- Reactions were performed under various palladium-copper catalyzed conditions.

- The influence of different palladium complexes on yield was analyzed.

- Results : The study revealed successful synthesis of target complexes with varying yields depending on the catalytic conditions used .

Comparative Data Table

| Application Area | Methodology Description | Key Findings |

|---|---|---|

| Methanol Oxidation | Catalyst preparation involving molybdenum and iron compounds | High efficiency in formaldehyde production |

| Cross-Coupling Reactions | Use of palladium-catalyzed reactions with cyclopentadienyliron dicarbonyl iodide | Successful synthesis of various organometallic compounds |

| Thermolysis | Heating this compound at high temperatures | Production of ferrocene and carbon monoxide |

Mechanism of Action

The mechanism of action of dicarbonylcyclopentadienyliron dimer involves its ability to undergo fluxional processes, where the ligands around the iron atoms can rapidly exchange positions . This fluxional behavior allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Dicarbonylcyclopentadienyliron dimer can be compared with other similar compounds such as ferrocene, iron pentacarbonyl, and diironnonacarbonyl . Unlike ferrocene, which has a sandwich structure, this compound has a dimeric half-sandwich structure . Iron pentacarbonyl and diironnonacarbonyl are also iron carbonyl compounds, but they differ in their coordination geometry and reactivity . The unique structure and reactivity of this compound make it a valuable compound in organometallic chemistry .

Biological Activity

Dicarbonylcyclopentadienyliron dimer, commonly referred to as cyclopentadienyliron dicarbonyl dimer (Cp2Fe2(CO)4), is an organometallic compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

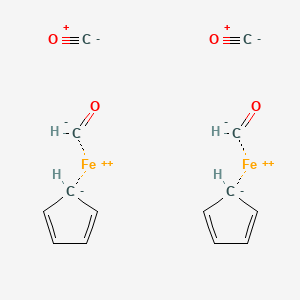

Chemical Structure and Properties

The molecular structure of this compound features two cyclopentadienyl rings coordinated to iron centers through carbon monoxide ligands. The compound is characterized by the following properties:

- Molecular Formula : C14H12Fe2O4

- Solubility : Soluble in moderately polar organic solvents (e.g., chloroform), but insoluble in water.

- Stability : Reasonably stable under air, with a fluxional structure leading to rapid interconversion between isomers at room temperature .

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The mechanisms underlying its activity include:

- Cytotoxicity : Studies have shown that this compound can induce cell death in various cancer cell lines, including colorectal and triple-negative breast cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation .

- Nucleophilic Activation : The alkene ligand in the cationic forms of this compound is activated towards nucleophilic attack, facilitating carbon-carbon bond formation reactions that are crucial for synthesizing biologically active compounds .

- Antioxidant Properties : Some derivatives of cyclopentadienyliron complexes have demonstrated antioxidant activities, which may contribute to their therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in biological applications:

-

Colorectal Cancer Study :

- A study evaluated the cytotoxic effects of iron(II)-cyclopentadienyl compounds on SW480 colorectal cancer cells. The compounds exhibited low micromolar IC50 values and selective toxicity against cancer cells compared to normal cells. The mechanism involved apoptosis induction and disruption of the actin cytoskeleton .

- Triple-Negative Breast Cancer Study :

- Synthesis and Reactivity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H12Fe2O4 |

| Solubility | Chloroform (soluble), Water (insoluble) |

| Stability | Stable under air |

| IC50 (SW480 Cells) | Low micromolar range |

| Mechanism of Action | Apoptosis induction, cytoskeleton disruption |

Properties

Molecular Formula |

C14H12Fe2O4 |

|---|---|

Molecular Weight |

355.93 g/mol |

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone |

InChI |

InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2 |

InChI Key |

FMOYQLHCKHIWFF-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.